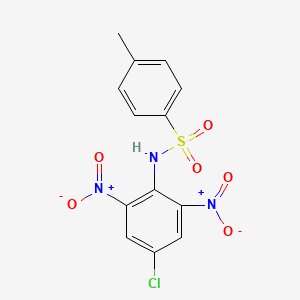
Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a chloro group, two nitro groups, and a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide typically involves the nitration of 4-chloroaniline followed by sulfonation. The nitration process introduces nitro groups at the 2 and 6 positions of the benzene ring, while the sulfonation process attaches the sulfonamide group to the benzene ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, and the reaction is carried out under controlled temperature conditions to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide may involve large-scale nitration and sulfonation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used
科学研究应用
N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .
相似化合物的比较
Similar Compounds
2-(4-chloro-2,6-dinitrophenyl)-1-(4-chloro-3,5-dinitrophenyl)diazene 1-oxide: Similar in structure but with additional nitro groups and a diazene linkage.
4-chloro-2,6-dinitrophenol: Lacks the sulfonamide group but shares the chloro and nitro groups.
Uniqueness
N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
32658-60-9 |
|---|---|
分子式 |
C13H10ClN3O6S |
分子量 |
371.75 g/mol |
IUPAC 名称 |
N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H10ClN3O6S/c1-8-2-4-10(5-3-8)24(22,23)15-13-11(16(18)19)6-9(14)7-12(13)17(20)21/h2-7,15H,1H3 |
InChI 键 |
FZUBVTCCUIBIGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2[N+](=O)[O-])Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



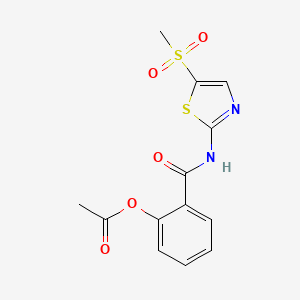
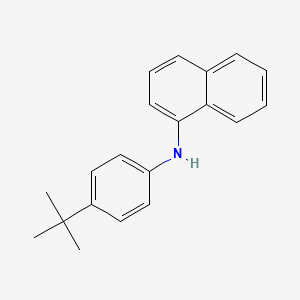
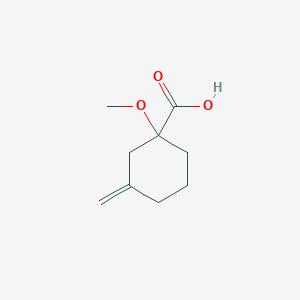
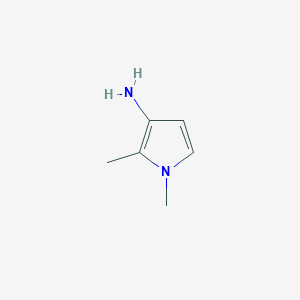
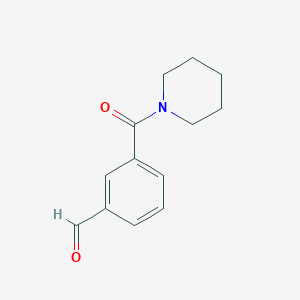
![tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-[(1S)-4-(N'-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13963445.png)
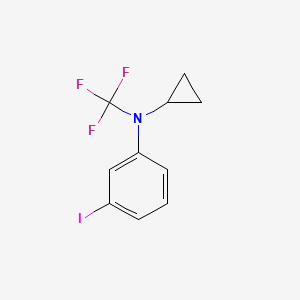

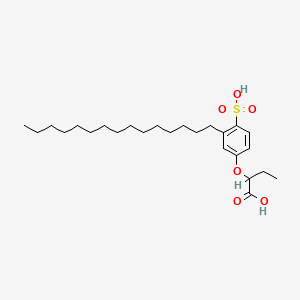

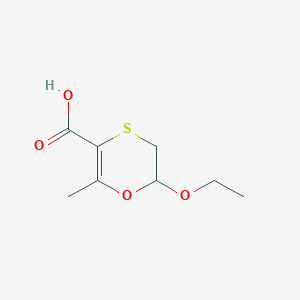
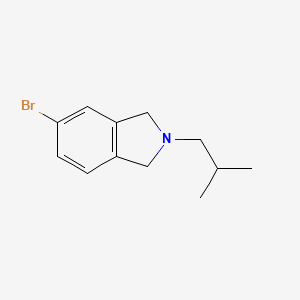
![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
